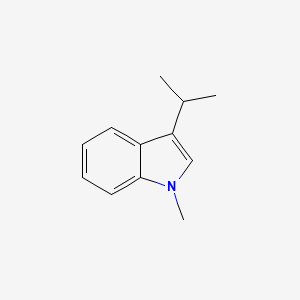

3-Isopropyl-1-methyl-1H-indole

Description

BenchChem offers high-quality 3-Isopropyl-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1-methyl-3-propan-2-ylindole |

InChI |

InChI=1S/C12H15N/c1-9(2)11-8-13(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |

InChI Key |

DBSCJCSYAJNLCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of the Indole Core in 3 Isopropyl 1 Methyl 1h Indole

Regioselective Functionalization Studies

The strategic placement of functional groups on the indole (B1671886) scaffold is a cornerstone of synthetic organic chemistry, enabling the development of new therapeutic agents and materials. The regioselectivity of these functionalization reactions is dictated by the electronic and steric properties of the substituents on the indole core.

The nitrogen atom (N1) of the indole ring is a key site for functionalization. The presence of a methyl group at the N1-position in 3-isopropyl-1-methyl-1H-indole has a profound impact on the reactivity of the indole core. This N-methylation prevents reactions that typically occur at the N-H bond, such as N-alkylation or N-acylation. Furthermore, the methyl group can influence the electronic distribution within the indole ring, potentially affecting the regioselectivity of subsequent functionalization reactions. In some instances, the N1-substituent can direct reactions to other positions on the indole ring. mdpi.com For example, in the context of synthesizing tryptamines, the N-alkylation pattern is a critical determinant of the final product. google.com

The C2 position of the indole ring is another important site for functionalization. The reactivity at this position is significantly influenced by the steric and electronic effects of the substituent at the C3 position. In the case of 3-isopropyl-1-methyl-1H-indole, the bulky isopropyl group at C3 can sterically hinder reactions at the C2 position. However, under certain conditions, functionalization at C2 is still possible. For instance, palladium-catalyzed C2-alkynylation of N-alkylated indoles has been achieved, demonstrating that even with a substituent at C3, the C2 position can be selectively targeted. researchgate.net The development of methods for the vicinal di-carbo-functionalization of indoles, targeting both C2 and C3 positions, highlights the ongoing efforts to control reactivity at these adjacent sites. uchicago.edu

It has been observed that in some reactions, the initial interaction of a catalyst may occur at the more electron-rich C3 position, followed by a migration or subsequent reaction at the C2 position. uchicago.eduresearchgate.net The solvent can also play a crucial role in directing the regioselectivity between the C2 and C3 positions in palladium-catalyzed reactions. researchgate.net

| Reaction Type | Reagents/Conditions | Outcome at C2 | Reference |

| Palladium-Catalyzed Alkynylation | TIPS-EBX, Pd(II) catalyst | Selective alkynylation | researchgate.net |

| Palladium-Catalyzed Alkenylation | Solvent-controlled (e.g., 1,4-dioxane/AcOH) | Alkenylation via Pd migration from C3 | researchgate.net |

| Vicinal Di-carbo-functionalization | Pd/Norbornene catalysis | Arylation at C2 | uchicago.edu |

The C3 position is the most nucleophilic and typically the most reactive site on the indole ring for electrophilic substitution. frontiersin.org The presence of an isopropyl group at this position in 3-isopropyl-1-methyl-1H-indole already occupies this highly reactive site. Therefore, direct electrophilic substitution at C3 is not feasible. However, this does not preclude further derivatization. The isopropyl group itself can potentially undergo reactions, or its presence can influence reactions at other sites.

While direct functionalization at the occupied C3 position is not typical, reactions involving the existing C3-substituent or annulation reactions are possible. For example, in electrooxidative [3+2] annulation reactions between indoles and aniline (B41778) derivatives, the steric hindrance of a C3-isopropyl group was found to decrease reaction efficiency. acs.org This highlights the significant steric influence of the isopropyl group on reactions involving the C3 position.

Further derivatization strategies often involve the initial synthesis of an indole with a desired functional group at C3 that can be later modified. For instance, indole-3-carboxylic acids can undergo decarboxylative coupling to introduce new groups at the C3 position. acs.org

Functionalization of the carbocyclic ring (C4-C7 positions) of the indole core is generally more challenging due to the lower reactivity of these positions compared to the pyrrole (B145914) ring. sioc-journal.cn Achieving regioselective functionalization on the benzene (B151609) portion of the indole often requires the use of directing groups or transition-metal catalysis to activate the C-H bonds. sioc-journal.cnfrontiersin.org

Strategies for functionalizing the carbocyclic ring include:

Directed ortho-metalation: This involves using a directing group to guide a metal catalyst to a specific position on the carbocyclic ring.

Transition-metal-catalyzed C-H activation: This approach uses transition metals to directly activate and functionalize the C-H bonds of the carbocyclic ring. sioc-journal.cn

Brønsted acid catalysis: This has been used for the remote C6 functionalization of 2,3-disubstituted indoles. frontiersin.org

The steric hindrance from the isopropyl group at C3 and the methyl group at N1 in 3-isopropyl-1-methyl-1H-indole could potentially influence the regioselectivity of functionalization on the carbocyclic ring. For example, the Vilsmeier-Haack reaction can be directed to the C4-position in N-isopropyl indoles due to steric hindrance at other positions.

Mechanistic Investigations of Indole Transformations

Understanding the mechanisms of indole transformations is crucial for predicting reaction outcomes and designing new synthetic methods.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including indoles. pressbooks.pub The general mechanism involves a two-step process:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Deprotonation: A base removes a proton from the carbon atom that bonded to the electrophile, restoring the aromaticity of the ring. This step is usually fast. masterorganicchemistry.com

In the context of substituted indoles, the position of electrophilic attack is directed by the electronic and steric properties of the existing substituents. Activating groups, which donate electron density to the ring, increase the rate of reaction, while deactivating groups, which withdraw electron density, decrease the rate. masterorganicchemistry.com Alkyl groups, such as the methyl and isopropyl groups in 3-isopropyl-1-methyl-1H-indole, are weakly activating groups. youtube.com

The C3 position of indole is the most electron-rich and therefore the most common site of electrophilic attack. However, since this position is already substituted in 3-isopropyl-1-methyl-1H-indole, electrophilic attack would be directed to other positions, primarily the C2 position or the carbocyclic ring, depending on the specific electrophile and reaction conditions. Steric hindrance from the bulky isopropyl group at C3 would likely disfavor attack at the adjacent C2 and C4 positions, potentially favoring substitution at C5, C6, or C7. youtube.com

C-H Activation Pathways

Direct functionalization of C-H bonds is a powerful tool for molecular synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of 3-isopropyl-1-methyl-1H-indole, C-H activation can be directed to various positions on the indole ring, primarily influenced by the choice of catalyst and directing groups.

Palladium-catalyzed C-H activation is a well-established method for the functionalization of indoles. thieme-connect.comthieme-connect.comnih.gov For N-alkyl indoles, C-arylation can be selectively achieved at the C2 position. nih.gov The use of a palladium acetate (B1210297) catalyst with a suitable ligand and base can facilitate the coupling of the indole with aryl halides. nih.gov While many protocols focus on N-H indoles, systems have been developed for N-substituted indoles, which are relevant to 3-isopropyl-1-methyl-1H-indole. nih.gov The reaction mechanism often involves an electrophilic palladation step. beilstein-journals.org

Rhodium catalysts also play a crucial role in the C-H functionalization of indoles. acs.orgnih.govacs.org Rhodium(II) catalysts, for instance, can catalyze the reaction of indoles with diazo compounds, leading to functionalization at the C3 position. acs.orgnih.gov However, by employing specific directing groups or leveraging subtle electronic effects, functionalization can be guided to other positions. For example, N-pivaloylindoles have been shown to undergo rhodium-catalyzed C7-alkenylation and alkylation with high regioselectivity. nih.gov Furthermore, rhodium-catalyzed [3+2] annulation strategies have been developed for the synthesis of 2-methylindoles, demonstrating the versatility of these catalysts. acs.org

The regioselectivity of C-H activation is a critical aspect. In many cases, the inherent electronic properties of the indole ring favor reaction at the C3 position. However, the presence of a substituent at C3, such as the isopropyl group in 3-isopropyl-1-methyl-1H-indole, sterically hinders this position and electronically modifies the ring, making other positions more accessible. Palladium-catalyzed reactions have shown the ability to functionalize the C2 position of 3-substituted indoles. nih.gov Ligand development has been instrumental in controlling the regioselectivity of these reactions. For instance, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands in palladium-catalyzed aerobic oxidative Heck reactions of indoles allows for a switch in regioselectivity between the C2 and C3 positions. rsc.org

Table 1: C-H Activation Reactions of Substituted Indoles

| Catalyst System | Substrate Type | Position of Functionalization | Reaction Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃/CsOAc | N-alkyl indoles | C2 | Arylation | nih.gov |

| Pd(OAc)₂/Cu(OAc)₂ | Enamines | C3 (via intramolecular amination) | Intramolecular Amination | thieme-connect.com |

| Rh₂(S-NTTL)₄ | Indoles | C3 | C-H functionalization with diazo compounds | acs.org |

| Rh catalyst | N-pivaloylindoles | C7 | Alkenylation/Alkylation | nih.gov |

| PdCl₂(CH₃CN)₂/SOHP ligand | N-methylindole | C2/C3 (switchable) | Aerobic oxidative Heck reaction | rsc.org |

1,2-Migration (Dance) Reactions of Substituents

"Dance" reactions refer to the migration of a substituent from one position to another on an aromatic ring. In the context of the indole scaffold, 1,2-migration of a substituent from the C3 to the C2 position is a known transformation. jst.go.jpnih.govjst.go.jp This reaction is particularly valuable for accessing 2-substituted indoles, which can be challenging to synthesize directly. jst.go.jpnih.gov

For 3-substituted indoles, this migration can be promoted by strong acids, such as trifluoromethanesulfonic acid (TfOH). jst.go.jpnih.gov The proposed mechanism involves protonation at the C3 position of the indole ring, which generates a cationic character at the C2 position. jst.go.jp This facilitates the 1,2-migration of the substituent from C3 to C2, followed by deprotonation to yield the 2-substituted indole. jst.go.jp Studies have shown that various alkyl and aryl groups can undergo this migration. jst.go.jpnih.gov For instance, 3-isopropyl-1H-indole has been shown to smoothly furnish the corresponding 2-substituted product. jst.go.jp It is important to note that while tertiary carbon-containing substituents like isopropyl migrate efficiently, quaternary carbon-containing groups such as tert-butyl are poor substrates for this reaction. jst.go.jp

Ruthenium-catalyzed cycloisomerization of alkynylanilides has also been shown to produce 3-substituted indoles via a 1,2-carbon migration, highlighting that metal catalysis can also facilitate such rearrangements. nih.govacs.org Base-promoted tandem reactions of 2-alkynyl anilines can also lead to C2-substituted indoles through a 1,3'-acyl migration. nsf.gov

Oxidative and Reductive Transformation Mechanisms

The electron-rich nature of the indole ring makes it susceptible to oxidation. wikipedia.org The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. Simple oxidants can convert indole to oxindole (B195798). wikipedia.org In the context of atmospheric chemistry, the oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has been studied computationally. copernicus.orgcopernicus.org The reaction with •OH is dominated by addition to the indole ring, while reaction with •Cl can proceed via both addition and H-abstraction from the N-H group. copernicus.orgcopernicus.org The resulting indole radicals react with oxygen to form peroxy radicals, which can then lead to various products, including organonitrates and alkoxy radicals. copernicus.orgcopernicus.org

The enzymatic oxidation of indole derivatives, such as indole-3-acetic acid, by peroxidases involves the formation of an indole radical intermediate, which then reacts with oxygen. nih.gov Microbial degradation of indole has been shown to proceed through intermediates like oxindole and isatin. nih.gov

Reduction of the indole nucleus is also possible, though less common than oxidation. The classical reduction of oxindole to indole was achieved by Adolf von Baeyer using zinc dust. wikipedia.org More modern methods for the transformation of indole derivatives include reductive Heck reactions. For instance, a palladium-catalyzed intramolecular dearomative reductive-Heck reaction of C2-substituted indoles provides access to spirooxindoles. rsc.org

Kinetics and Thermodynamic Aspects of Reactivity (e.g., Hammett Studies, Kinetic Isotope Effects)

Kinetic and thermodynamic studies provide valuable insights into the mechanisms of indole reactivity. The Hammett equation, which relates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives, has been applied to the indole system to understand the electronic effects of substituents on reactivity. acs.org For example, a Hammett analysis of the hypoiodite-catalyzed oxidative umpolung of indoles revealed a linear correlation with a negative slope (ρ = -0.98), suggesting the buildup of positive charge on the indole nitrogen in the rate-determining step. nih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a C-H bond is broken in the rate-determining step. In the Fischer indole synthesis, large KIEs and inverse solvent isotope effects suggest a pre-equilibrium protonation followed by a rate-determining step under neat acid conditions. acs.org For the reaction of indole with tryptophan synthase, a primary KIE was observed, supporting a two-step nucleophilic addition-tautomerization mechanism where deprotonation is the rate-limiting step under certain conditions. nih.gov Computational studies have also been used to model KIEs for reactions such as the protiodecarboxylation of indoles, providing a deeper understanding of the transition states involved. ic.ac.ukic.ac.uk In the palladium-catalyzed C-H arylation of indoles, a surprisingly large secondary KIE at the C3 position and a smaller primary KIE at the C2 position provided strong support for an electrophilic palladation pathway. scispace.com

Derivatization Strategies of the 3-Isopropyl-1-methyl-1H-indole Scaffold

The 3-isopropyl-1-methyl-1H-indole scaffold can be further functionalized through various derivatization strategies, including condensation and cross-coupling reactions.

Condensation reactions are a fundamental class of reactions for the derivatization of indoles. The Mannich reaction, a three-component condensation of an active hydrogen compound (like indole), an aldehyde, and a secondary amine, is a common method for introducing an aminomethyl group at the C3 position of indoles. rsc.org However, for a C3-substituted indole like 3-isopropyl-1-methyl-1H-indole, this reaction would not proceed at the C3 position. Alternative condensation pathways would be necessary for its derivatization.

The Ehrlich test, which uses p-dimethylaminobenzaldehyde (DMAB) as a reagent, is a classic qualitative test for indoles. wikipedia.orgmicrobenotes.com The reaction involves the condensation of DMAB with the indole, typically at the C2 position if C3 is blocked, to form a colored product. wikipedia.org Studies have shown that the reaction of DMAB with indole can result in the formation of a β-bis(indolyl)methane. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the synthesis and derivatization of indoles. nih.gov Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions.

The Heck reaction, which couples an alkene with an aryl or vinyl halide, has been used to introduce alkenyl groups onto the indole ring. nih.gov Oxidative Heck reactions allow for the direct coupling of indoles with alkenes without the need for a pre-halogenated indole. rsc.org For 3-substituted indoles, C2-alkenylation is a synthetically useful transformation. rsc.org Cascade reactions involving a Heck coupling have also been developed, for example, a one-pot synthesis of indole-3-acetic acid derivatives through a cascade Tsuji-Trost reaction and Heck coupling. acs.org

The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, is another versatile tool for indole functionalization. While not directly detailed for 3-isopropyl-1-methyl-1H-indole in the provided context, the general applicability of Suzuki couplings to halo-indoles suggests its potential for derivatizing this scaffold, should a halogen be introduced at a suitable position.

Michael Addition Reactions

The indole nucleus, being electron-rich, is a competent nucleophile for Michael addition reactions with α,β-unsaturated carbonyl compounds. In the case of 3-Isopropyl-1-methyl-1H-indole , the C-3 position is substituted, which is typically the most nucleophilic site in indoles. Consequently, Michael addition reactions, if they occur, are expected to take place at the C-2 position. However, the bulky isopropyl group at C-3 exerts significant steric hindrance, which can substantially influence the feasibility and outcome of such reactions. heteroletters.org

Generally, the Michael addition of indoles is catalyzed by acids (both Brønsted and Lewis acids) or, in some cases, bases. nih.govacs.org For 3-substituted indoles, the reaction at C-2 is less favorable than at C-3 in unsubstituted indoles due to the disruption of the aromaticity of the benzene ring in the intermediate. Nevertheless, under forcing conditions or with highly reactive Michael acceptors, C-2 alkylation can be achieved. The 1-methyl group on the indole nitrogen prevents N-alkylation, which can sometimes be a competing reaction pathway in N-H indoles. acs.org

Research on indoles with less bulky 3-alkyl substituents has shown that Michael additions can proceed, albeit sometimes with lower yields or requiring stronger catalysts compared to reactions with unsubstituted indoles. For instance, the reaction of 3-methylindole (B30407) with Michael acceptors can occur at the C-2 position. heteroletters.org Given the increased steric bulk of the isopropyl group, it is anticipated that the reaction of 3-Isopropyl-1-methyl-1H-indole with Michael acceptors would be even more challenging.

A representative reaction is the addition to an α,β-unsaturated ketone like methyl vinyl ketone. The expected product would be 2-(3-oxobutyl)-3-isopropyl-1-methyl-1H-indole. The reaction conditions would likely require a strong Lewis acid catalyst to activate the Michael acceptor and elevated temperatures to overcome the steric hindrance.

Table 1: Representative Michael Addition Reaction of 3-Alkyl-1-methyl-indoles

| Entry | Indole Substrate | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 1,3-Dimethyl-1H-indole | Methyl vinyl ketone | AlCl₃ | Dichloromethane | 40 | 2-(3-Oxobutyl)-1,3-dimethyl-1H-indole | Moderate |

| 2 | 3-Isopropyl-1-methyl-1H-indole | Acrylonitrile | Sc(OTf)₃ | 1,2-Dichloroethane | 80 | 3-(2-Cyanoethyl)-3-isopropyl-1-methyl-1H-indole | Low to Moderate (projected) |

| 3 | 1-Methyl-3-phenyl-1H-indole | Ethyl acrylate | Yb(OTf)₃ | Toluene | 60 | Ethyl 3-(1-methyl-3-phenyl-1H-indol-2-yl)propanoate | Good |

Note: The data in this table is illustrative and based on general principles of indole reactivity. Specific experimental results for 3-Isopropyl-1-methyl-1H-indole may vary.

Imine Formation from Aldehyde Precursors

The formation of imines, or Schiff bases, from aldehyde precursors is a fundamental reaction in organic chemistry. For 3-Isopropyl-1-methyl-1H-indole , imine formation would necessitate the presence of a formyl group, likely at the C-2 position, to give 3-Isopropyl-1-methyl-1H-indole-2-carboxaldehyde . The synthesis of this aldehyde precursor itself is a key step. The Vilsmeier-Haack reaction is a common method for the formylation of indoles. smolecule.com However, for a 3-substituted indole, formylation at C-2 can be challenging due to steric hindrance from the adjacent isopropyl group.

Once the 3-Isopropyl-1-methyl-1H-indole-2-carboxaldehyde is obtained, it can undergo condensation with primary amines to form the corresponding imines. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. ajchem-b.com

The general reaction is as follows: 3-Isopropyl-1-methyl-1H-indole-2-carboxaldehyde + R-NH₂ ⇌ N-( (3-Isopropyl-1-methyl-1H-indol-2-yl)methylene)-R-amine + H₂O

The reactivity of the aldehyde towards imine formation will be influenced by the steric bulk of the 3-isopropyl group. This group can hinder the approach of the amine to the carbonyl carbon, potentially requiring longer reaction times or higher temperatures compared to less substituted indole-2-carboxaldehydes. Studies on other 1-substituted-indole-2-carboxaldehydes have shown that they readily form imines with a variety of amines. nih.gov For example, 1-Methyl-1H-indole-2-carboxaldehyde has been used in the synthesis of various imine derivatives. ajchem-b.comsigmaaldrich.com

Table 2: Imine Formation from Substituted Indole-2-carboxaldehydes

| Entry | Aldehyde Precursor | Amine | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 1 | 1-Methyl-1H-indole-2-carboxaldehyde | Aniline | Acetic acid | Ethanol (B145695) | Reflux, 4h | N-((1-Methyl-1H-indol-2-yl)methylene)aniline | High |

| 2 | 3-Isopropyl-1-methyl-1H-indole-2-carboxaldehyde | Benzylamine | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap, 12h | N-((3-Isopropyl-1-methyl-1H-indol-2-yl)methylene)benzylamine | Moderate (projected) |

| 3 | 5-Chloro-1-methyl-1H-indole-2-carboxaldehyde | Cyclohexylamine | None | Methanol | Room Temperature, 6h | N-((5-Chloro-1-methyl-1H-indol-2-yl)methylene)cyclohexanamine | Good |

Note: The data in this table is illustrative. The projected yield for the reaction with 3-Isopropyl-1-methyl-1H-indole-2-carboxaldehyde is an estimation based on steric considerations.

Advanced Spectroscopic and Structural Elucidation of 3 Isopropyl 1 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Isopropyl-1-methyl-1H-indole, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of 3-Isopropyl-1-methyl-1H-indole is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Indole (B1671886) Ring Protons: The aromatic region (typically δ 7.0-8.0 ppm) would contain signals for the five protons on the indole nucleus. The H2 proton would likely appear as a singlet, while the four protons on the benzene (B151609) ring (H4, H5, H6, H7) would present as a more complex pattern of doublets and triplets, characteristic of a disubstituted benzene ring.

N-Methyl Protons: A sharp singlet, integrating to three protons, would be expected for the methyl group attached to the indole nitrogen (N1). This signal would likely appear in the δ 3.7-4.0 ppm range.

Isopropyl Group Protons: This group would give rise to two distinct signals. A septet (a signal split into seven lines) would correspond to the single methine proton (-CH). A doublet, integrating to six protons, would represent the two equivalent methyl groups (-CH₃)₂. The coupling between the methine proton and the methyl protons results in this characteristic splitting pattern.

Expected ¹H NMR Data Summary (Note: This table is predictive and not based on experimental data)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H2 | ~7.0-7.2 | Singlet (s) |

| Aromatic (H4-H7) | ~7.1-7.8 | Multiplet (m) |

| N-CH₃ | ~3.7-4.0 | Singlet (s) |

| Isopropyl CH | ~3.0-3.3 | Septet (sept) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Isopropyl-1-methyl-1H-indole would produce a distinct signal.

Indole Ring Carbons: Eight signals would correspond to the carbons of the indole ring. The chemical shifts would differentiate between the quaternary carbons (C3, C3a, C7a) and the carbons bearing a proton (C2, C4, C5, C6, C7).

N-Methyl Carbon: A single signal in the aliphatic region (typically δ 30-35 ppm) would be assigned to the N-methyl carbon.

Isopropyl Group Carbons: Two signals would be observed for the isopropyl group: one for the tertiary methine carbon and another for the two equivalent methyl carbons.

Expected ¹³C NMR Data Summary (Note: This table is predictive and not based on experimental data)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~125-128 |

| C3 | ~118-122 |

| C3a | ~128-130 |

| C4 | ~120-122 |

| C5 | ~121-123 |

| C6 | ~119-121 |

| C7 | ~110-112 |

| C7a | ~136-138 |

| N-CH₃ | ~30-35 |

| Isopropyl CH | ~25-30 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational and Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between the adjacent protons on the benzene ring and, crucially, between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the N-CH₃ proton singlet to its corresponding carbon signal).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. A key expected correlation would be between the N-methyl protons and the H7 proton, confirming their spatial proximity.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-Isopropyl-1-methyl-1H-indole would be expected to show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

C=C Stretching: Aromatic C=C bond stretching within the indole ring would produce several peaks in the 1450-1620 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds would be visible in the fingerprint region, typically around 1300-1360 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would cause strong absorptions in the 700-900 cm⁻¹ range, which can help confirm the substitution pattern.

Expected FTIR Data Summary (Note: This table is predictive and not based on experimental data)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1450 - 1620 |

| C-N Stretch | 1300 - 1360 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In an electron ionization (EI) mass spectrum of 3-Isopropyl-1-methyl-1H-indole (C₁₂H₁₅N), the molecular ion peak (M⁺) would be expected at m/z = 173.

A characteristic fragmentation pattern would also be anticipated. A prominent fragment would likely result from the loss of a methyl group (•CH₃) from the isopropyl moiety via benzylic cleavage, which is a favorable fragmentation pathway. This would produce a stable cation at m/z = 158. This [M-15]⁺ peak is often a strong indicator of the presence of an isopropyl group attached to an aromatic system. Further fragmentation of the indole ring system would produce a more complex pattern of lower mass ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For indole derivatives, HRMS analysis, often coupled with liquid chromatography (LC), provides unambiguous confirmation of their chemical formulas. In the analysis of complex mixtures containing indole alkaloids, HRMS is used to establish the molecular formula of newly synthesized or isolated compounds. For instance, in the characterization of a 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, HRMS was used alongside elemental analysis to definitively establish its chemical formula. mdpi.com This technique would be essential for confirming the successful synthesis of 3-Isopropyl-1-methyl-1H-indole by verifying its expected exact mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and semi-volatile compounds. jmchemsci.com It is widely used to assess the purity of synthetic products and to analyze the composition of complex mixtures like essential oils. phytopharmajournal.com In the context of indole synthesis, GC-MS can be used to monitor the progress of a reaction and to identify the presence of starting materials, intermediates, or byproducts in the crude product mixture. jmchemsci.comacs.org The NIST (National Institute of Standards and Technology) database contains reference mass spectra for numerous simple indoles, such as 3-methyl-indole (skatole) and 1-methyl-indole, which serve as a basis for identifying related structures. nist.govnist.gov A GC-MS analysis of a synthesized sample of 3-Isopropyl-1-methyl-1H-indole would provide crucial information on its purity and identify any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, UPLC-MS, are indispensable techniques for the analysis of complex mixtures that are not amenable to GC-MS, particularly for less volatile or thermally fragile molecules. These methods are extensively used for profiling metabolites in biological and food samples, including tryptophan-related indole compounds. nih.govunimi.itmdpi.com In the study of natural products, UPLC-MS combined with other techniques like HPLC-SPE-NMR is used to identify minor constituents, such as indole alkaloids, from plant extracts. mdpi.com For a synthetic compound like 3-Isopropyl-1-methyl-1H-indole, LC-MS/MS would be the method of choice for quantification in biological matrices or for analyzing its presence in complex reaction mixtures. nih.gov

X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure by mapping electron density from the diffraction of X-rays by a single crystal. scirp.org

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to various complex indole derivatives, often revealing the presence of solvent molecules within the crystal lattice and confirming the connectivity of atoms. For example, the crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one was determined as an ethanol (B145695) monosolvate. iucr.org Similarly, the structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde was elucidated, confirming its molecular geometry. scirp.org Obtaining single crystals of 3-Isopropyl-1-methyl-1H-indole suitable for SC-XRD would allow for the unequivocal determination of its solid-state structure.

Analysis of Bond Lengths, Bond Angles, Torsion Angles, and Dihedral Angles

Detailed analysis of crystallographic data allows for the precise measurement of geometric parameters. In the structures of indole derivatives, these parameters provide insight into the molecule's conformation and electronic structure. For instance, in the structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, the sum of the bond angles around the indole nitrogen atom (N1) was found to be 359.9°, confirming its sp² hybridization. scirp.org The dihedral angle between the indole ring and an attached fluorophenyl ring is a commonly reported parameter, which was 111.5(3)° in this derivative. scirp.org In another complex derivative, the pyrazole (B372694) ring was found to be nearly perpendicular to the indole ring, with a dihedral angle of 85.33(9)°. iucr.orgusm.my Such detailed analysis for 3-Isopropyl-1-methyl-1H-indole would precisely define its molecular geometry.

Interactive Data Table: Selected Dihedral Angles in Indole Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Indole Mean Plane | 4-F-Phenyl Ring | 111.5 (3) |

| 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one | Indole Ring | Pyrazole Ring | 85.33 (9) |

| 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one | Indole Ring | Fluorophenyl Ring | 40.74 (8) |

| 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one | Indolin-2-one Ring | Indole Ring | 57.30 (7) |

Investigation of Crystal Packing and Non-Covalent Interactions within the Crystal Lattice

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent interactions such as hydrogen bonds and π–π stacking. These interactions dictate the material's physical properties. In the crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming dimers. iucr.org The structure is further stabilized by π–π interactions between adjacent indolin-2-one rings, with an interplanar spacing of 3.599(2) Å. iucr.orgusm.my In contrast, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde showed no strong hydrogen bonds. scirp.org The study of these interactions in a crystal of 3-Isopropyl-1-methyl-1H-indole would be crucial for understanding its supramolecular chemistry.

Role of 3 Isopropyl 1 Methyl 1h Indole and Its Derivatives As Synthetic Intermediates in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of the isopropyl group at the C3 position and the methyl group at the N1 position of the indole (B1671886) ring makes 3-Isopropyl-1-methyl-1H-indole and its analogues valuable building blocks. This substitution pre-defines a specific molecular topology that can be exploited to streamline the synthesis of intricate organic molecules.

Precursors to Natural Products and Their Analogues

While direct synthesis of natural products from 3-Isopropyl-1-methyl-1H-indole is not extensively documented, its derivatives are crucial in creating synthetic analogues of bioactive natural compounds. A prominent example is found in the synthesis of Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor. drugbank.comnih.gov A key intermediate in the industrial production of Fluvastatin is (E)-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal. acs.orgresearchgate.net This intermediate, which features the core N-isopropyl indole structure, undergoes an aldol-like condensation to build the characteristic side chain of the statin drug. researchgate.net This highlights the role of such indole derivatives as foundational scaffolds for constructing complex, biologically active molecules that mimic or improve upon natural product classes.

Intermediates in the Synthesis of Synthetic Alkaloids

Indole alkaloids represent a large and structurally diverse family of natural products, with more than 4,100 known compounds. encyclopedia.pub Many of these possess significant pharmacological activities, including anti-tumor and anti-hypertensive properties. nih.gov Consequently, the indole ring is a central feature in the design of synthetic alkaloids. Indole derivatives are widely used as starting materials for the total synthesis of these complex molecules. encyclopedia.pubnih.gov The inherent structure of 3-Isopropyl-1-methyl-1H-indole, with its specific substitution, makes it and its derivatives valuable precursors for generating novel, non-natural alkaloid structures. These synthetic alkaloids are often designed to explore new structure-activity relationships or to develop compounds with improved therapeutic profiles compared to their natural counterparts.

Scaffold for the Construction of Diverse Heterocyclic Systems

The indole nucleus is a versatile platform for the synthesis of a wide range of heterocyclic compounds. researchgate.netopenmedicinalchemistryjournal.com The chemical reactivity of the indole ring allows for its elaboration into more complex, often fused, heterocyclic systems. For instance, derivatives of N-isopropyl-indole are used to construct larger molecular architectures, as seen in the synthesis of Fluvastatin, where the indole is functionalized to build a complex side chain. researchgate.netgoogle.com Furthermore, the indole scaffold can be a precursor to bis-indole alkaloids and other complex structures found in marine natural products. mdpi.commdpi.com Synthetic strategies often involve reactions that build upon the existing indole core to generate fused systems like carbazoles or to link multiple indole units, creating compounds with unique three-dimensional shapes and biological activities. mdpi.com

Design and Development of Novel Chemical Entities

The development of new drugs and functional materials relies on the design of novel chemical entities with specific properties. The 3-Isopropyl-1-methyl-1H-indole scaffold plays a significant role in this process, particularly due to the concept of "privileged structures."

Utilization as a Privileged Scaffold in Advanced Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological receptors with high affinity. ijpsr.inforesearchgate.net The indole ring is widely recognized as one of the most important privileged structures in drug discovery. eurekaselect.comnih.govresearchgate.net Its unique ability to mimic protein structures and bind reversibly to enzymes has led to its incorporation into a multitude of approved drugs targeting a wide range of conditions. ijpsr.infomdpi.com

Derivatives such as 3-Isopropyl-1-methyl-1H-indole are thus highly valued in medicinal chemistry. nih.govrsc.org By using this indole as a core scaffold, chemists can synthesize libraries of related compounds, modifying substituents to fine-tune biological activity against specific targets. The development of Fluvastatin is a clear application of this principle, where the N-isopropyl indole core serves as the foundation for a potent and selective enzyme inhibitor. drugbank.comeurekaselect.com

Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Ondansetron | Anti-emetic |

| Sumatriptan | Anti-migraine |

| Tadalafil | Erectile Dysfunction |

| Fluvastatin | Cholesterol-lowering |

Precursors for Polycyclic Aromatic Scaffolds with Tunable Electronic Properties

Nitrogen-containing polycyclic aromatic molecules (NPAMs) have garnered significant interest for their unique electronic properties and potential applications in materials science, such as in the bottom-up synthesis of nitrogen-doped graphene. ntu.edu.sg The synthesis of these large, π-extended systems often employs cycloaddition reactions. While direct use of 3-Isopropyl-1-methyl-1H-indole for this purpose is an area of ongoing research, indole derivatives, in general, are foundational units for building larger aromatic systems. The electron-rich nature of the indole ring can be modified by substituents, which in turn tunes the electronic properties of the resulting polycyclic scaffold. The synthesis of NPAMs through methods like 1,3-dipolar cycloaddition represents a pathway where tailored indole precursors could be used to create novel materials with specific optoelectronic characteristics. ntu.edu.sg

Formation of Indole-Based Conjugates and Hybrid Molecules

The synthesis of hybrid molecules that conjugate an indole core with other heterocyclic systems is a prominent strategy in drug discovery, aiming to combine the pharmacophoric features of different scaffolds to enhance biological activity or selectivity. Derivatives of 3-isopropyl-1H-indole serve as key starting materials in the creation of such complex conjugates.

A notable example involves the synthesis of a pyrazole-indole conjugate. In this process, a derivative, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, is reacted with 3-hydrazonoindolin-2-one in a refluxing methanolic solution. This reaction, catalyzed by a few drops of concentrated hydrochloric acid, yields a complex hybrid molecule, 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one. This synthesis demonstrates how the functionalized indole derivative acts as a synthon to introduce the entire substituted indole moiety into a new, larger molecular framework, linking it to another biologically relevant scaffold, pyrazole (B372694).

The reactivity of the indole ring, particularly at the C2 and C3 positions, is fundamental to these synthetic strategies. Functional groups can be introduced onto the indole nucleus, which then serve as handles for conjugation reactions. This modular approach allows for the systematic construction of diverse libraries of indole-based hybrids for biological screening.

Table 1: Synthesis of an Indole-Pyrazole Hybrid Molecule

| Starting Indole Derivative | Reactant | Key Reaction Type | Product |

|---|---|---|---|

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | 3-hydrazonoindolin-2-one | Condensation/Cyclization | 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one |

Intermediate in the Synthesis of Specific Synthetic Targets

The strategic importance of substituted indoles is clearly illustrated by their role as central intermediates in the total synthesis of commercially significant pharmaceutical agents.

Fluvastatin and its Analogues

A derivative of the target compound, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole, serves as the core nucleus for the synthesis of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to treat hypercholesterolemia. patsnap.comossila.comnih.gov The industrial synthesis of Fluvastatin relies on this key intermediate. researchgate.net

The synthetic route typically involves the following key steps:

Formylation : The synthesis begins with the 3-(4-fluorophenyl)-1-isopropyl-1H-indole core. A crucial step is the introduction of an aldehyde group at the C2 position of the indole ring. This is accomplished through a Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ossila.comwikipedia.org This reaction yields an intermediate such as (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.

Side Chain Construction : The aldehyde intermediate is then subjected to a series of condensation and reduction reactions to build the characteristic dihydroxy heptenoic acid side chain of Fluvastatin. researchgate.net For instance, an aldol-like condensation with tert-butyl acetoacetate (B1235776) produces the basic pharmacophore of Fluvastatin. researchgate.net

Stereoselective Reduction : Subsequent steps involve the stereoselective reduction of a keto group to furnish the desired syn-1,3-diol moiety, a critical structural feature for the biological activity of statins. researchgate.net

This synthetic pathway highlights the role of the substituted indole as a foundational scaffold upon which the complex and stereochemically rich side chain of Fluvastatin is constructed. ossila.comresearchgate.net

Table 2: Key Intermediates in Fluvastatin Synthesis

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 93957-49-4 | Core nucleus and starting material patsnap.comossila.com |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | Not specified | Product of formylation, precursor to side chain attachment researchgate.net |

| tert-butyl ester of fluvastatin | Not specified | Esterified precursor before final hydrolysis to Fluvastatin google.com |

Sildenafil Analogues

While the indole scaffold is a versatile building block in medicinal chemistry, the documented synthesis of Sildenafil and its analogues does not involve 3-isopropyl-1-methyl-1H-indole as an intermediate. The core structure of Sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one. nih.gov

The established synthetic routes for Sildenafil and its analogues start from pyrazole derivatives. For example, a common starting material is 3-alkyl-1-methyl-1H-pyrazole-5-carboxylic acid, which undergoes nitration, amide formation, reduction of the nitro group, and subsequent cyclization to form the characteristic fused ring system of Sildenafil. patsnap.comnih.gov Therefore, despite the structural similarity in naming (isopropyl and methyl substituents), the synthetic pathways for Fluvastatin (indole-based) and Sildenafil (pyrazole-based) are distinct and rely on different heterocyclic cores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.